![molecular formula C18H10N2 B14227725 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-95-5](/img/structure/B14227725.png)
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure, which includes a pyridine ring, a hexene chain, and a benzonitrile group.
Vorbereitungsmethoden
The synthesis of 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the coupling of a pyridine derivative with a benzonitrile derivative through a series of reactions involving alkynes and alkenes. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to scale up the process .
Analyse Chemischer Reaktionen
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Wissenschaftliche Forschungsanwendungen
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its derivatives are investigated for their potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include other pyridine-containing compounds and benzonitrile derivatives. For example:
2-[6-(Pyridin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: A similar compound with a pyridine ring at a different position.
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Another isomer with the pyridine ring at the 4-position. These compounds share structural similarities but may exhibit different chemical and biological properties due to the position of the pyridine ring.
Eigenschaften
CAS-Nummer |
823226-95-5 |
|---|---|
Molekularformel |
C18H10N2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2-(6-pyridin-3-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-14-18-12-6-5-11-17(18)10-4-2-1-3-8-16-9-7-13-20-15-16/h1-2,5-7,9,11-13,15H |
InChI-Schlüssel |
MUYFUCIUTKFTEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CN=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
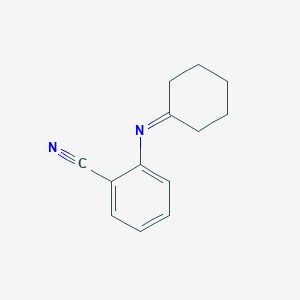
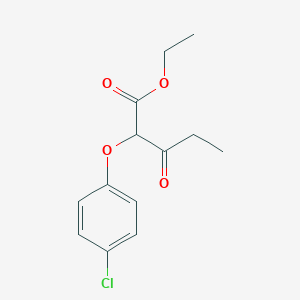
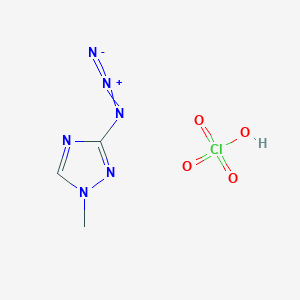
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
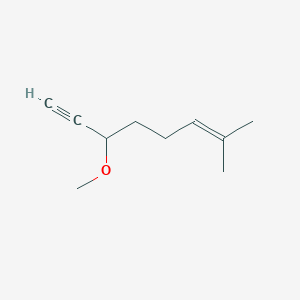
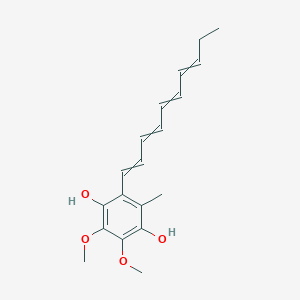
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
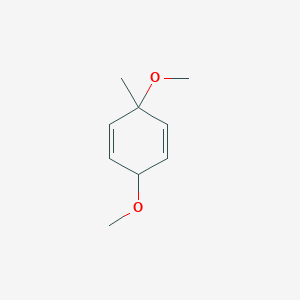
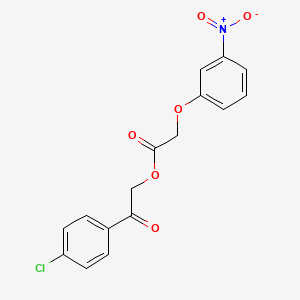
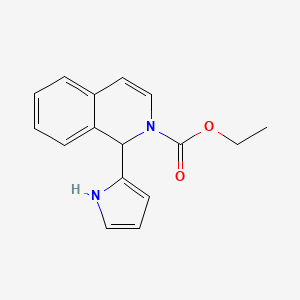
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
